molecular formula C15H10BrNO B1278801 (4-bromophenyl)(1H-indol-7-yl)methanone CAS No. 91714-50-0

(4-bromophenyl)(1H-indol-7-yl)methanone

Cat. No. B1278801
CAS RN: 91714-50-0
M. Wt: 300.15 g/mol
InChI Key: RNXKQFMCSXIADL-UHFFFAOYSA-N
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Description

(4-bromophenyl)(1H-indol-7-yl)methanone, also known as 4-Bromo-1H-indol-7-ylmethanone, is a synthetic compound that has been used in a variety of scientific research applications. It is a highly versatile compound that can be used in a variety of different laboratory experiments. In

Scientific Research Applications

Preparation of 2-Amino-3-Benzoylphenylacetic Acid and Analogs

“(4-Bromophenyl)(1H-indol-7-yl)methanone” is used as a reactant in the preparation of 2-amino-3-benzoylphenylacetic acid and analogs .

Drug Formulation

“(4-bromophenyl)(1H-indol-7-yl)methanone” is used for Abbreviated New Drug Application (ANDA) & DMF filing to FDA, toxicity study of respective drug formulation, Quality Control (QC), and analytical studies during commercial production of Bromfenac .

Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors could potentially be the targets of this compound.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The compound may interact with its targets, leading to changes that result in these biological activities.

Biochemical Pathways

Given the wide range of biological activities associated with indole derivatives , it can be inferred that this compound may affect multiple biochemical pathways.

Result of Action

Given the various biological activities associated with indole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.

properties

IUPAC Name

(4-bromophenyl)-(1H-indol-7-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrNO/c16-12-6-4-11(5-7-12)15(18)13-3-1-2-10-8-9-17-14(10)13/h1-9,17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNXKQFMCSXIADL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)C(=O)C3=CC=C(C=C3)Br)NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30451889
Record name (4-Bromophenyl)(1H-indol-7-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30451889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-bromophenyl)(1H-indol-7-yl)methanone

CAS RN

91714-50-0
Record name 7-(4-Bromobenzoyl)indole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091714500
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (4-Bromophenyl)(1H-indol-7-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30451889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-(4-BROMOBENZOYL)INDOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SK5ZL5ZP93
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Q & A

Q1: What are the key structural features of (4-bromophenyl)(1H-indol-7-yl)methanone as revealed by the study?

A1: The study elucidated the crystal structure of (4-bromophenyl)(1H-indol-7-yl)methanone, highlighting several key features:

  • Dimer formation: In its crystal form, the molecules of this compound are arranged in pairs, forming centrosymmetric dimers. This arrangement is stabilized by N—H⋯O hydrogen bonds between the molecules. []
  • Bond angle influence: The bond angles within the benzene ring are influenced by the presence of both the bromine and the ketone substituents. []

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